molecular formula C₃₄H₅₇N₄O₆PS B1147174 10-Benzyloxyethoxyphosphinyl-N-biotinamidopentyldecanamide CAS No. 1246814-51-6

10-Benzyloxyethoxyphosphinyl-N-biotinamidopentyldecanamide

Cat. No.: B1147174
CAS No.: 1246814-51-6
M. Wt: 680.88
InChI Key:
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Description

10-Benzyloxyethoxyphosphinyl-N-biotinamidopentyldecanamide is a complex organic compound that combines a phosphinyl group with a biotinylated amide. The compound is notable for its use in biochemical research, particularly in proteomics. The phosphinyl group can play a role in chemical reactivity or modifications, while the biotin moiety allows for specific binding to streptavidin or avidin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Benzyloxyethoxyphosphinyl-N-biotinamidopentyldecanamide typically involves multiple steps, starting with the preparation of the biotinylated amide and the phosphinyl group separately. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield and purity, often involving purification steps such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

10-Benzyloxyethoxyphosphinyl-N-biotinamidopentyldecanamide can undergo various chemical reactions, including:

    Oxidation: The phosphinyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The biotin moiety can be substituted with other functional groups to alter its binding properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phosphorylated derivative, while substitution reactions can produce a variety of biotinylated compounds with different functional groups.

Scientific Research Applications

10-Benzyloxyethoxyphosphinyl-N-biotinamidopentyldecanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Benzyloxyethoxyphosphinyl-N-biotinamidopentyldecanamide involves its ability to bind specifically to streptavidin or avidin through the biotin moiety. This binding facilitates the study of protein interactions and modifications. The phosphinyl group can undergo chemical reactions that modify the compound’s properties, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Biotinylated Amides: Compounds with similar biotinylated structures used for binding to streptavidin or avidin.

    Phosphinyl Derivatives: Compounds containing phosphinyl groups that undergo similar chemical reactions.

Uniqueness

10-Benzyloxyethoxyphosphinyl-N-biotinamidopentyldecanamide is unique due to its combination of a phosphinyl group and a biotinylated amide, providing both chemical reactivity and specific binding capabilities. This dual functionality makes it particularly valuable in proteomics research and biochemical assays .

Properties

CAS No.

1246814-51-6

Molecular Formula

C₃₄H₅₇N₄O₆PS

Molecular Weight

680.88

Synonyms

P-[10-[[5-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]pentyl]amino]-10-oxodecyl]phosphonic Acid Benzyl Ethyl Diester; 

Origin of Product

United States

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